molecular formula C13H13F2NO2 B2678314 2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287259-88-3

2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2678314
CAS RN: 2287259-88-3
M. Wt: 253.249
InChI Key: NOIGJGISQNKBRG-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of amino acid, which are the building blocks of proteins. It contains a bicyclic pentane (a five-carbon ring), a difluorophenyl group (a phenyl ring with two fluorine substitutions), and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic pentane ring and the difluorophenyl group. The presence of the amino and acetic acid groups would also introduce polarity to the molecule .


Chemical Reactions Analysis

As an amino acid, this compound could potentially participate in peptide bond formation reactions. The presence of the difluorophenyl group might also allow it to participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the polar amino and acetic acid groups could make it soluble in water, while the bicyclic pentane and difluorophenyl groups could give it nonpolar characteristics .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be of interest in the field of medicinal chemistry or drug discovery, given its complex structure .

properties

IUPAC Name

2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2/c14-7-1-2-9(15)8(3-7)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIGJGISQNKBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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